![molecular formula C14H16N2O2 B1522235 Tert-butyl 2-cyanoindoline-1-carboxylate CAS No. 753480-67-0](/img/structure/B1522235.png)
Tert-butyl 2-cyanoindoline-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-cyanoindoline-1-carboxylate is represented by the InChI code1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8H2,1-3H3
. The molecular weight is 244.29 g/mol. Physical And Chemical Properties Analysis
Tert-butyl 2-cyanoindoline-1-carboxylate is a solid at room temperature . The exact boiling point, melting point, and density are not provided in the search results .Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-cyanoindoline-1-carboxylate: is a building block in the synthesis of various indole derivatives. These derivatives are crucial in medicinal chemistry due to their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to act as a precursor for biologically active molecules makes it valuable for drug discovery and development.
Materials Science
In materials science, Tert-butyl 2-cyanoindoline-1-carboxylate can be used to create novel organic compounds with potential applications in electronic devices. Its solid physical form and stability at room temperature make it suitable for use in the synthesis of organic semiconductors .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of complex natural products and pharmaceuticals. Its reactivity allows for the introduction of various functional groups, aiding in the creation of diverse molecular architectures .
Pharmacology
Pharmacologically, indole derivatives, for which Tert-butyl 2-cyanoindoline-1-carboxylate can serve as a precursor, are known to possess a range of therapeutic effects. They are studied for their potential in treating various disorders and diseases due to their interaction with biological systems .
Biochemistry
In biochemistry, the indole ring, part of the Tert-butyl 2-cyanoindoline-1-carboxylate structure, is significant. It’s related to tryptophan and other essential biomolecules, playing a role in various biochemical processes .
Agriculture
While direct applications in agriculture are not well-documented, the chemical transformations enabled by Tert-butyl 2-cyanoindoline-1-carboxylate could lead to the development of new agrochemicals. Its derivatives may influence biosynthetic and biodegradation pathways relevant to plant biology .
Environmental Science
The environmental impact of Tert-butyl 2-cyanoindoline-1-carboxylate and its derivatives can be studied in terms of their biodegradability and potential as environmentally benign alternatives to more hazardous substances .
Industrial Applications
Industrially, Tert-butyl 2-cyanoindoline-1-carboxylate can be utilized in the synthesis of high-value chemicals that are used in various manufacturing processes, including the production of dyes, fragrances, and advanced materials .
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which include compounds similar to Tert-butyl 2-cyanoindoline-1-carboxylate, are known to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others .
Mode of Action
Many indole derivatives work by binding to their target and modulating its activity .
Biochemical Pathways
Without specific information on Tert-butyl 2-cyanoindoline-1-carboxylate, it’s difficult to say which biochemical pathways it might affect. Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, Tert-butyl 2-cyanoindoline-1-carboxylate is a solid at room temperature .
properties
IUPAC Name |
tert-butyl 2-cyano-2,3-dihydroindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUICMOSRQSXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-cyanoindoline-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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